Introduction: The Significance of a Versatile Heterocyclic Scaffold
Introduction: The Significance of a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to 2,9-dichloro-1,10-phenanthroline: Structure, Synthesis, and Applications
1,10-Phenanthroline is a foundational heterocyclic compound in chemistry, renowned for its rigid, planar structure and potent bidentate chelating capabilities with a vast range of metal ions.[1][2] Its derivatives are cornerstones in fields as diverse as coordination chemistry, catalysis, molecular recognition, and bioinorganic chemistry.[3][4] Among these derivatives, 2,9-dichloro-1,10-phenanthroline (CAS: 29176-55-4) emerges as a uniquely valuable and versatile building block. The strategic placement of chlorine atoms at the 2 and 9 positions not only modifies the electronic properties of the phenanthroline core but also introduces highly reactive sites for further functionalization. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and critical applications of 2,9-dichloro-1,10-phenanthroline, tailored for professionals in research and development.
Part 1: Molecular Architecture and Physicochemical Profile
Core Structure and Nomenclature
The IUPAC name for this compound is 2,9-dichloro-1,10-phenanthroline . It consists of a tricyclic aromatic system where two pyridine rings are fused to a central benzene ring. The nitrogen atoms are positioned at the 1 and 10 positions, creating the characteristic chelating moiety. The key functionalization involves the substitution of hydrogen atoms with chlorine atoms at the positions immediately adjacent to the nitrogens (positions 2 and 9).
The molecular formula is C₁₂H₆Cl₂N₂.[5] This composition gives it a molecular weight of approximately 249.1 g/mol .[5][6]
Caption: 2D structure of 2,9-dichloro-1,10-phenanthroline.
Crystallographic Data and Molecular Geometry
Single-crystal X-ray diffraction studies provide definitive insights into the three-dimensional structure of the molecule. The analysis reveals that the 2,9-dichloro-1,10-phenanthroline molecule is nearly planar, a crucial feature for applications involving intercalation or π-π stacking.[7][8] The root-mean-square (r.m.s.) deviation of the carbon atoms from the mean plane is minimal, typically around 0.04 Å.[7][8] The observed C—N and C—C bond distances are consistent with a delocalized π-electron system across the fused aromatic rings.[7]
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₆Cl₂N₂ | [5] |
| Molecular Weight | 249.09 g/mol | [5] |
| Crystal System | Orthorhombic | [7][8] |
| Space Group | Pna2₁ | [7] |
| Melting Point | 238–240 °C | [9] |
| Boiling Point | 417.3±40.0 °C (Predicted) | [10] |
| XLogP3 | 4.4 | [5] |
| Table 1: Key Physicochemical and Crystallographic Properties. |
Spectroscopic Characterization
The primary method for structural confirmation in a laboratory setting is Nuclear Magnetic Resonance (NMR) spectroscopy. For 2,9-dichloro-1,10-phenanthroline, the ¹H NMR spectrum is characteristically simple due to the molecule's symmetry. In a solvent like DMSO-d₆, the spectrum typically shows three signals corresponding to the six aromatic protons: a doublet for the protons at the 4 and 7 positions, a singlet (or narrow multiplet) for the protons at the 5 and 6 positions, and another doublet for the protons at the 3 and 8 positions.[11]
Part 2: Synthesis and Chemical Reactivity
Synthetic Pathways: From Phenanthroline to its Dichloro-Derivative
The synthesis of 2,9-dichloro-1,10-phenanthroline is a challenging but well-established multi-step process that typically starts from the inexpensive, commercially available 1,10-phenanthroline.[9][12] While older methods involved six steps with low overall yields, more efficient three-step routes have been developed, significantly improving accessibility.[3][4][9]
The most effective modern synthesis involves two key transformations:
-
N,N'-Annelation and Oxidation: 1,10-phenanthroline is first reacted with a bridging agent like 1,3-dibromopropane. The resulting intermediate is then oxidized to form a stable N,N'-annelated dione.[9] This step is critical as it activates the 2 and 9 positions for the subsequent chlorination. Using a potassium tert-butoxide/tert-butanol medium with air as the oxidant has been shown to give superior yields compared to older methods using potassium ferricyanide.[9]
-
Chlorination: The dione intermediate is then treated with a strong chlorinating agent. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is refluxed to replace the carbonyl oxygens with chlorine atoms, yielding the final product with high efficiency.[9]
Caption: High-yield synthetic workflow for 2,9-dichloro-1,10-phenanthroline.
Experimental Protocol: Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline
This protocol is adapted from an optimized procedure with improved yields.[9]
Step 1: Synthesis of N,N'-Annelated Dione Intermediate
-
In a round-bottom flask, dissolve 1,10-phenanthroline and 1,3-dibromopropane in chlorobenzene.
-
Reflux the mixture under a nitrogen atmosphere until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitate (the bridged intermediate) by filtration.
-
Suspend the dried intermediate in tert-butanol. Add potassium tert-butoxide and stir vigorously at 45 °C while bubbling air through the mixture. Intensive sonication at the start of the reaction can improve yields.[12]
-
After several hours, neutralize the mixture with an acid (e.g., HCl) and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or chromatography to obtain the pure N,N'-annelated dione.
Step 2: Synthesis of 2,9-Dichloro-1,10-phenanthroline (4)
-
Suspend the N,N'-annelated dione (e.g., 26.2 mmol) in phosphorus oxychloride (POCl₃, 80 mL) in a flask equipped with a reflux condenser.
-
Carefully add phosphorus pentachloride (PCl₅, 52.4 mmol) in one portion.
-
Degas the mixture and reflux at 110 °C under a nitrogen atmosphere for approximately 8 hours.
-
After cooling, remove the excess POCl₃ by distillation under reduced pressure.
-
Very carefully, quench the residual material by adding it to cracked ice.
-
Neutralize the resulting suspension to pH 8 with a concentrated aqueous ammonia solution, ensuring the mixture is kept cool in an ice bath.
-
Collect the brown precipitate by filtration, wash with water, and dry under a vacuum.
-
Recrystallize the solid from methanol to afford the final product as a yellow solid (typical yield: 85%).[9]
Chemical Reactivity: A Gateway to Functional Ligands
The true utility of 2,9-dichloro-1,10-phenanthroline lies in the reactivity of its C-Cl bonds. The chlorine atoms at the 2 and 9 positions are excellent leaving groups, making the compound an ideal substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[3][13]
-
Nucleophilic Substitution: The compound readily reacts with various nucleophiles. For instance, treatment with secondary amines (like morpholine) can lead to mono- or bis-substituted amino-phenanthrolines in near-quantitative yields.[13] The degree of substitution can be controlled by modulating the reaction temperature and the amount of amine used.[13] This provides a direct route to a wide array of novel ligands with tailored steric and electronic properties.
-
Cross-Coupling Reactions: It is a versatile starting material for Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.[2] This capability is exploited to create extended π-conjugated systems for applications in organic electronics or to synthesize complex chiral ligands.[10][14]
Part 3: Applications in Scientific Research and Drug Development
Coordination Chemistry and Catalysis
In coordination chemistry, 2,9-disubstituted phenanthrolines are of immense interest. Unlike the parent 1,10-phenanthroline, which readily forms stable tris-chelated octahedral complexes like [Fe(phen)₃]²⁺, the bulky chlorine atoms in 2,9-dichloro-1,10-phenanthroline provide significant steric hindrance around the metal center.[1] This steric blocking inhibits the formation of such tris-complexes and instead favors the formation of complexes with lower coordination numbers or highly distorted geometries, which can impart unique catalytic activities.
Derivatives synthesized from this precursor are used in:
-
Photocatalysis: Copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands (synthesized from the dichloro- precursor) have been investigated as highly efficient photoredox catalysts.[14]
-
Asymmetric Catalysis: It serves as a scaffold for novel chiral phenanthroline ligands used in stereoselective synthesis.[10]
Advanced Materials and Supramolecular Chemistry
The ability to functionalize the 2,9-positions has led to its use in creating sophisticated molecular architectures.
-
Organic Light-Emitting Diodes (OLEDs): As a building block for ligands in metal complexes, it contributes to the development of new phosphorescent emitters.[15]
-
Azahelicenes: It is a key starting material in the facile, two-step synthesis of aza[4]helicenes, which are chiral molecules with high fluorescent quantum yields and potential applications in chiroptical materials.[12]
-
Nuclear Waste Management: Diamide derivatives of 1,10-phenanthroline, prepared from precursors like 2,9-dichloro-1,10-phenanthroline, are highly effective and selective ligands for the separation of actinides (like Am(III)) from lanthanides in spent nuclear fuel.[16][17][18]
Bioinorganic Chemistry and Drug Discovery
The 1,10-phenanthroline framework is a known DNA intercalator and an inhibitor of metalloenzymes, particularly zinc-dependent metallopeptidases.[1] Functionalization at the 2,9-positions allows for the fine-tuning of these biological activities. Derivatives are being investigated for:
-
Antitumor Agents: Creating selective G-quadruplex ligands, which are a promising target for anticancer therapies.[17][18]
-
Chemical Nucleases: The core structure is part of synthetic nucleases like Cu(II)-bis-1,10-phenanthroline, which can cleave DNA.[19] The 2,9-dichloro derivative provides a handle to attach other functionalities to target these agents to specific DNA sequences.
Conclusion
2,9-dichloro-1,10-phenanthroline is far more than a simple halogenated heterocycle. Its rigid, planar structure, combined with the strategic placement of reactive chlorine atoms, makes it an exceptionally powerful and versatile platform molecule. Its well-defined synthesis and predictable reactivity provide chemists with a reliable tool to construct complex ligands and functional molecules. For researchers in catalysis, materials science, and drug development, mastering the chemistry of this compound opens a gateway to innovation, enabling the design of next-generation catalysts, advanced optoelectronic materials, and targeted therapeutic agents.
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